4,4'-Bipyridinium, 1,1'-dipentyl-, diiodide
Overview
Description
4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound consists of two pyridinium rings connected by a carbon-carbon bond, with pentyl groups attached to the nitrogen atoms and iodide ions as counterions.
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in redox-based therapies.
Industry: Utilized in the development of electrochromic devices, organic electronics, and data storage systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide typically involves the reaction of 4,4’-bipyridine with pentyl iodide in an organic solvent such as acetone. The reaction mixture is stirred under an inert atmosphere, usually argon, at elevated temperatures (around 50°C) for several hours. The product is then precipitated by cooling the reaction mixture to room temperature and filtered off .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include the interaction with electron-rich or electron-deficient species, leading to changes in the electronic and optical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Dimethyl-4,4’-bipyridinium diiodide
- 1,1’-Diheptyl-4,4’-bipyridinium dibromide
- 1,1’-Dibutyl-4,4’-bipyridinium diiodide
Uniqueness
4,4’-Bipyridinium, 1,1’-dipentyl-, diiodide is unique due to its specific alkyl chain length (pentyl groups) and the presence of iodide counterions. These structural features influence its electrochemical properties and make it suitable for specific applications in electrochromic devices and organic electronics .
Properties
IUPAC Name |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2.2HI/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASXPWFQDKPFT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385916 | |
Record name | 4,4'-Bipyridinium, 1,1'-dipentyl-, diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38188-87-3 | |
Record name | 4,4'-Bipyridinium, 1,1'-dipentyl-, diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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